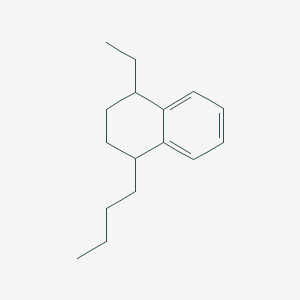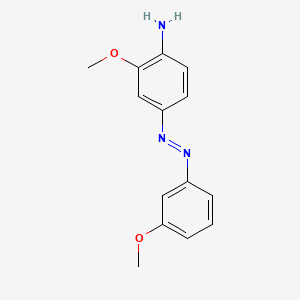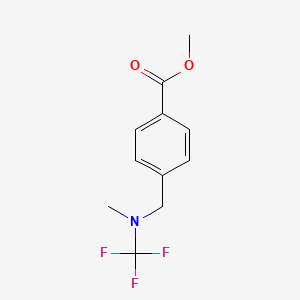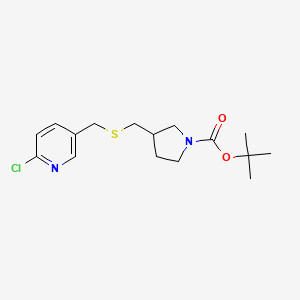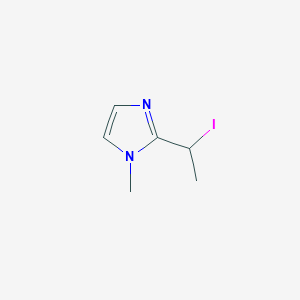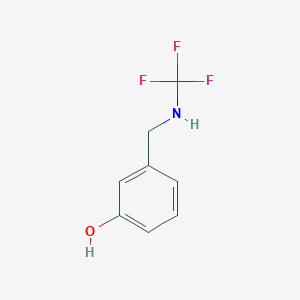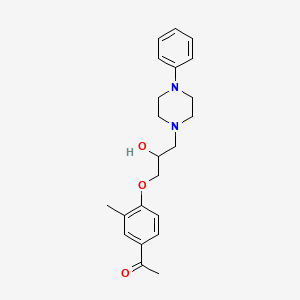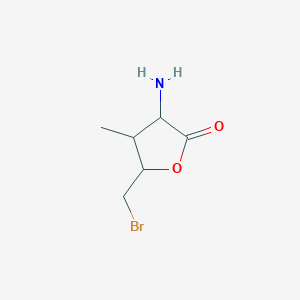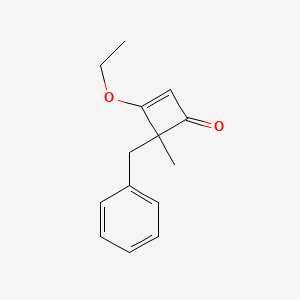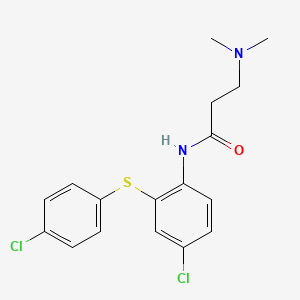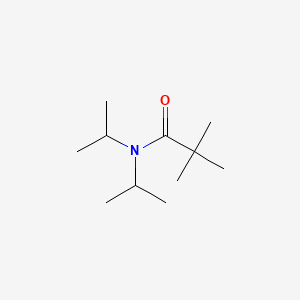
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)-, also known as N,N-Diisopropylpivalamide, is an organic compound with the molecular formula C11H23NO. It is a derivative of propanamide and is characterized by the presence of two isopropyl groups attached to the nitrogen atom and two methyl groups attached to the carbon atom. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of pivaloyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
N,N-Diisopropylacetamide: Similar structure but with an acetamide backbone.
N,N-Diisopropylformamide: Similar structure but with a formamide backbone.
N,N-Diisopropylbenzamide: Similar structure but with a benzamide backbone.
Uniqueness
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- is unique due to its specific arrangement of isopropyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
50837-73-5 |
|---|---|
分子式 |
C11H23NO |
分子量 |
185.31 g/mol |
IUPAC名 |
2,2-dimethyl-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C11H23NO/c1-8(2)12(9(3)4)10(13)11(5,6)7/h8-9H,1-7H3 |
InChIキー |
WBDSPWDNJYQQDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
